molecular formula C5H8BrN3O2S B11799536 N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Katalognummer: B11799536
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: JSHLIFSDQPGIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s inhibitory effects on specific enzymes can be exploited for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-1-methyl-1H-pyrazole
  • N-(4-Bromo-1H-pyrazol-5-yl)methanesulfonamide
  • 4-Bromo-5-cyano-1-methyl-1H-pyrazole

Comparison: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanesulfonamide group enhances its solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C5H8BrN3O2S

Molekulargewicht

254.11 g/mol

IUPAC-Name

N-(4-bromo-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H8BrN3O2S/c1-9-5(4(6)3-7-9)8-12(2,10)11/h3,8H,1-2H3

InChI-Schlüssel

JSHLIFSDQPGIAY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)Br)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.